Propanamide, N-9H-fluoren-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-9H-fluoren-2-yl-: is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-9H-fluoren-2-yl- typically involves the reaction of 9H-fluoren-2-amine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
9H-fluoren-2-amine+propanoyl chloride→Propanamide, N-9H-fluoren-2-yl-+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Propanamide, N-9H-fluoren-2-yl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the amide group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may yield fluorenylamines.
Scientific Research Applications
Chemistry: Propanamide, N-9H-fluoren-2-yl- is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a model compound for understanding the behavior of similar amides in biological systems.
Medicine: Propanamide, N-9H-fluoren-2-yl- has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of Propanamide, N-9H-fluoren-2-yl- involves its interaction with specific molecular targets. The fluorenyl moiety can interact with aromatic systems through π-π stacking interactions, while the amide group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets.
Comparison with Similar Compounds
Propanamide: A simpler amide without the fluorenyl group.
Fluorenylmethanol: A compound with a fluorenyl group attached to a methanol moiety.
Fluorenone: An oxidized derivative of fluorene.
Uniqueness: Propanamide, N-9H-fluoren-2-yl- is unique due to the presence of both the propanamide and fluorenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
60550-78-9 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)propanamide |
InChI |
InChI=1S/C16H15NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18) |
InChI Key |
LXWGEBDMBDWGIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.